氯酚 A60

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clophen A60 is a synthetic chemical compound that is used in a variety of scientific research applications. It is an aryl sulfonate, a type of organic molecule that contains a sulfonate group attached to an aromatic ring. The compound is primarily used in biochemical and physiological studies, as well as laboratory experiments. It is a versatile compound that can be used to study a wide range of scientific topics, and has been used in research related to drug discovery, cancer research, and the study of metabolic pathways.

科学研究应用

工业化合物研究

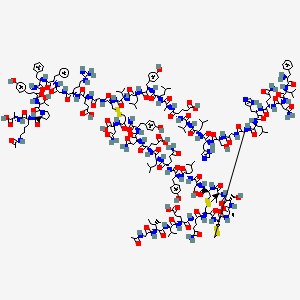

氯酚 A60 是过去由德国拜耳公司(前 I.G. Farben)生产的几种氯联苯技术配方之一 {svg_1}。它一直是多项研究的主题 {svg_2}。

同系物特定数据分析

关于this compound 的 CB 组成的同系物特定数据一直是早期几项研究的主题 {svg_3}。这些数据有助于了解构成或污染样品的同系物的组成、绝对浓度、环境和体内分布以及消除率 {svg_4}。

毒性研究

This compound 包含高毒性物质,如二苯并呋喃 (CDFs; 多氯二苯并呋喃,PCDFs) 和氯萘 (CNs; 多氯萘,PCNs) {svg_5}。因此,它被用于毒性研究以了解这些物质对环境和人类健康的影响 {svg_6}。

多氯联苯污染源归属

商业多氯联苯 (PCBs) 配方(如this compound)中多氯联苯 (PCBs)、多氯二苯并-p-二恶英 (PCDDs) 和多氯二苯并呋喃 (PCDFs) 的同系物和同类物谱是多氯联苯污染源归属的有用信息 {svg_7}。

风险评估

This compound 中多氯联苯的详细同系物和同类物谱也用于潜在接触造成的风险评估 {svg_8}。

安全和危害

作用机制

Target of Action

Clophen A60 is a technical chlorobiphenyl formulation, which is part of the Clophen family . It primarily targets the environment, food, and human body contaminants . The compound’s primary targets are the chlorobiphenyls (CBs), chlorodibenzofurans (CDFs), and chloronaphthalenes (CNs) .

Mode of Action

Clophen A60 interacts with its targets by introducing a complex mixture of tens of congeners . These congeners are found and quantified as principal constituents in an original technical CB formulation . The interaction results in changes in the composition, absolute concentrations, environmental and body distribution, and elimination rates of all congeners constituting or contaminating the sample .

Biochemical Pathways

It is known that the compound forms complex mixtures with tens of congeners

Pharmacokinetics

It is known that the compound has a significant impact on the environment and body distribution .

Result of Action

The result of Clophen A60’s action is the creation of a globally diffused environmental, food, and human body contaminants . The compound, when contained in any man-derived product at a concentration exceeding 50 mg/kg, is considered hazardous waste .

Action Environment

The action environment of Clophen A60 is primarily the environment, food, and human body contaminants . Environmental factors such as the presence of other contaminants, temperature, and pH can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Clophen A60 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing oxidative stress and cellular damage. Additionally, Clophen A60 can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to altered gene expression and disruption of normal cellular functions .

Cellular Effects

Clophen A60 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Clophen A60 can induce the expression of cytochrome P450 enzymes, leading to increased oxidative stress and potential DNA damage. It can also disrupt calcium homeostasis, affecting cellular signaling and function. Furthermore, Clophen A60 has been associated with altered lipid metabolism, leading to changes in cellular energy balance and membrane integrity .

Molecular Mechanism

The molecular mechanism of Clophen A60 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Clophen A60 binds to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcription of target genes involved in xenobiotic metabolism and detoxification. Additionally, Clophen A60 can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disrupted neurotransmission and potential neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clophen A60 can change over time due to its stability, degradation, and long-term impact on cellular function. Clophen A60 is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time. Long-term exposure to Clophen A60 has been associated with chronic health effects, including endocrine disruption, immunotoxicity, and carcinogenicity. In vitro and in vivo studies have shown that prolonged exposure to Clophen A60 can lead to persistent alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of Clophen A60 vary with different dosages in animal models. At low doses, Clophen A60 may induce mild oxidative stress and transient changes in gene expression. At higher doses, Clophen A60 can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels. Additionally, high doses of Clophen A60 have been associated with increased mortality and severe health outcomes in animal studies .

Metabolic Pathways

Clophen A60 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of Clophen A60, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Clophen A60 can also affect metabolic flux and metabolite levels, leading to altered energy balance and disruption of normal metabolic processes .

Transport and Distribution

Clophen A60 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Within cells, Clophen A60 can interact with intracellular transporters, such as multidrug resistance-associated proteins (MRPs), influencing its localization and accumulation. Clophen A60 has been found to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of Clophen A60 can affect its activity and function. Clophen A60 has been shown to localize to various cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and the nucleus. In the ER, Clophen A60 can disrupt protein folding and induce ER stress, leading to cellular dysfunction. In mitochondria, Clophen A60 can impair mitochondrial respiration and induce oxidative stress, contributing to cellular damage. Additionally, Clophen A60 can interact with nuclear receptors, influencing gene expression and cellular responses .

属性

| { "Design of the Synthesis Pathway": "The synthesis of clophen A60 involves the condensation of two moles of 2,4,6-trichlorophenol with one mole of 2,4,5-trichlorobenzaldehyde in the presence of a base.", "Starting Materials": [ "2,4,6-trichlorophenol", "2,4,5-trichlorobenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2 moles of 2,4,6-trichlorophenol and 1 mole of 2,4,5-trichlorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with water and a suitable organic solvent (e.g. dichloromethane).", "Step 4: Dry the product under vacuum to obtain clophen A60 as a white solid." ] } | |

CAS 编号 |

11096-99-4 |

分子式 |

C9H8S |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)

![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1172523.png)